molecular formula C9H11NO2 B1322332 2-(3-Amino-2-methylphenyl)acetic acid CAS No. 23876-07-5

2-(3-Amino-2-methylphenyl)acetic acid

Cat. No.: B1322332
CAS No.: 23876-07-5
M. Wt: 165.19 g/mol
InChI Key: HAEOWGGKJKYBFT-UHFFFAOYSA-N
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Description

2-(3-Amino-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-nitro-2-methylbenzoic acid with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitro-2-methylbenzoic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-Nitro-2-methylphenylacetic acid.

    Reduction: (3-Amino-2-methylphenyl)ethanol.

    Substitution: N-acyl derivatives such as N-acetyl-(3-amino-2-methylphenyl)acetic acid.

Scientific Research Applications

2-(3-Amino-2-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-methylphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the amino and methyl substituents, making it less versatile in certain chemical reactions.

    (3-Amino-2-methylphenyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid group, leading to different reactivity and applications.

    3-Nitro-2-methylphenylacetic acid: Contains a nitro group instead of an amino group, resulting in different chemical properties and reactivity.

Uniqueness: 2-(3-Amino-2-methylphenyl)acetic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-amino-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEOWGGKJKYBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623176
Record name (3-Amino-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-07-5
Record name (3-Amino-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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